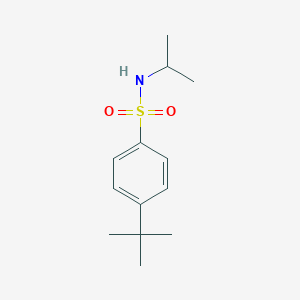
4-tert-butyl-N-propan-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-propan-2-ylbenzenesulfonamide, also known as TBPS, is a sulfonamide compound used in scientific research as a modulator of GABA-A receptors. GABA-A receptors are important targets for drugs that treat anxiety, epilepsy, and insomnia. TBPS is a potent antagonist of GABA-A receptors, and it has been used to study the role of these receptors in the central nervous system.
Mécanisme D'action
Target of Action
It is known that sulfonamides, a group to which this compound belongs, often target enzymes or proteins that are crucial for the survival of cells or organisms .
Mode of Action
Sulfonamides typically act by inhibiting the function of their target enzymes or proteins, thereby disrupting essential biochemical processes .
Biochemical Pathways
Sulfonamides generally interfere with the synthesis of folic acid, an essential component for dna replication, in bacteria .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of essential enzymes or proteins by sulfonamides typically results in the disruption of critical cellular processes, leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of sulfonamides .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-tert-butyl-N-propan-2-ylbenzenesulfonamide in lab experiments is its potency as a GABA-A receptor antagonist. This allows for precise control over the level of GABA-A receptor activity in experimental systems. However, this compound can be toxic at high concentrations, and care must be taken to ensure that experiments are conducted within safe limits.
Orientations Futures
There are a number of future directions for research on 4-tert-butyl-N-propan-2-ylbenzenesulfonamide and its effects on GABA-A receptors. One area of interest is the role of GABA-A receptors in the development of epilepsy and other neurological disorders. Another area of interest is the development of new drugs that target GABA-A receptors, either as agonists or antagonists, for the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other GABA-A receptor modulators.
Méthodes De Synthèse
4-tert-butyl-N-propan-2-ylbenzenesulfonamide can be synthesized by reacting 4-tert-butylbenzenesulfonyl chloride with N-propan-2-ylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid.
Applications De Recherche Scientifique
4-tert-butyl-N-propan-2-ylbenzenesulfonamide has been used extensively in scientific research to study the mechanisms of GABA-A receptor function. GABA-A receptors are ion channels that are activated by the neurotransmitter GABA, and they play a critical role in regulating neuronal excitability in the brain. This compound has been used to study the effects of GABA-A receptor antagonists on neuronal activity, as well as the role of these receptors in the development of epilepsy.
Propriétés
IUPAC Name |
4-tert-butyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)14-17(15,16)12-8-6-11(7-9-12)13(3,4)5/h6-10,14H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMCVZUPBMTCLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344879.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)
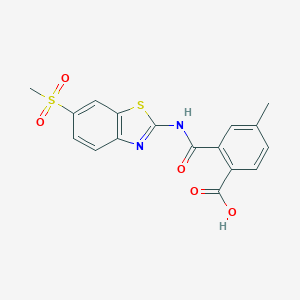
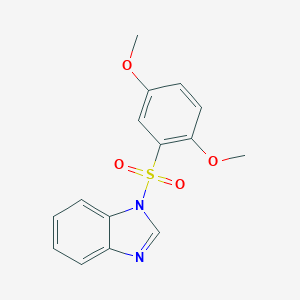
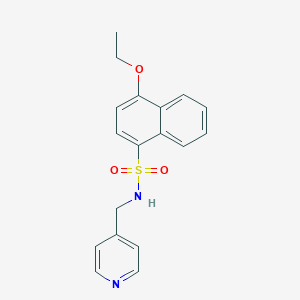
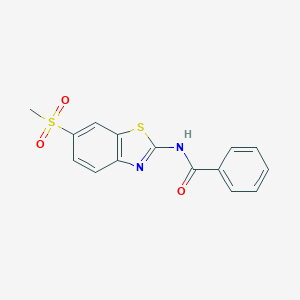
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B344895.png)

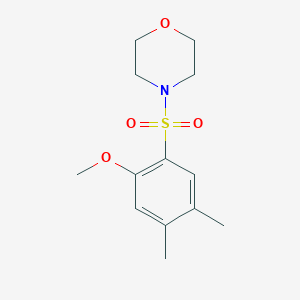

![N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B344904.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344905.png)